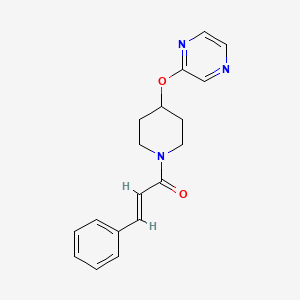

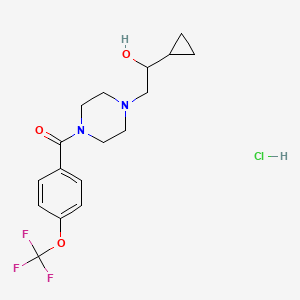

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as PPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPIP belongs to the class of compounds known as pyrazinyl piperidines and has been shown to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

Tyrosinase Inhibition for Hyperpigment Disorders

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: exhibits potent tyrosinase inhibition. Specifically, it acts as a competitive inhibitor against mushroom tyrosinase, with impressive IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This property makes it a promising candidate for developing therapeutic agents to address hyperpigment disorders.

Anti-Melanogenesis Properties

The compound’s anti-melanogenic effect arises from its interaction with tyrosinase residues within the active site. It directly inhibits tyrosinase, leading to reduced melanin production. In cellular studies using B16F10 melanoma cells, it demonstrated dose-dependent inhibition of melanin content and intracellular tyrosinase when induced by α-MSH and IBMX .

Chemical Biology and Enzyme Kinetics Studies

Researchers can use this compound as a tool in chemical biology studies, exploring its interactions with enzymes and cellular pathways. Enzyme kinetics and docking studies provide valuable insights into its mechanism of action .

properties

IUPAC Name |

(E)-3-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-18(7-6-15-4-2-1-3-5-15)21-12-8-16(9-13-21)23-17-14-19-10-11-20-17/h1-7,10-11,14,16H,8-9,12-13H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKWYYNCSPLBEF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)

![6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786396.png)

![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)

![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)